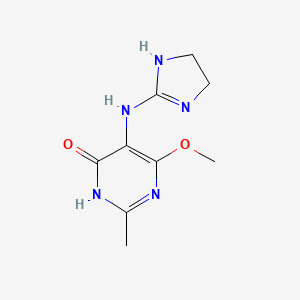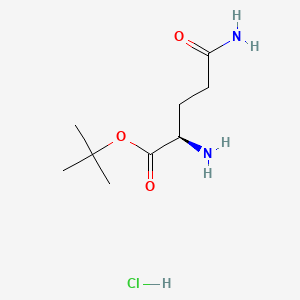
D-Glutamine tert-Butyl Ester Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glutamine tert-Butyl Ester Hydrochloride: is an organic compound with the molecular formula C9H18N2O3·HCl. It is a derivative of D-glutamine, where the carboxyl group is esterified with tert-butyl alcohol, and it is present as a hydrochloride salt. This compound is widely used in various fields, including pharmaceuticals, biochemistry, and organic synthesis, due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamine tert-Butyl Ester Hydrochloride typically involves the esterification of D-glutamine with tert-butyl alcohol in the presence of an acid catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, usually at room temperature, and yields the esterified product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The reaction mixture is typically purified through crystallization or chromatography to obtain the desired product in high purity .
化学反应分析
Types of Reactions: D-Glutamine tert-Butyl Ester Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed:
Hydrolysis: D-Glutamine and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
科学研究应用
Chemistry: D-Glutamine tert-Butyl Ester Hydrochloride is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Biology: In biological research, it serves as a protected form of D-glutamine, allowing for selective deprotection and incorporation into peptides and proteins .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors .
Industry: In the industrial sector, it is used as an intermediate in the production of various chemicals and materials .
作用机制
The mechanism of action of D-Glutamine tert-Butyl Ester Hydrochloride involves its conversion to D-glutamine in biological systems. The ester group is hydrolyzed, releasing D-glutamine, which can then participate in various metabolic pathways. D-glutamine is known to play a role in protein synthesis, neurotransmission, and other cellular processes .
相似化合物的比较
- L-Glutamine tert-Butyl Ester Hydrochloride
- L-Glutamic Acid di-tert-Butyl Ester Hydrochloride
- D-Glutamic Acid 1-tert-Butyl Ester
Comparison: D-Glutamine tert-Butyl Ester Hydrochloride is unique due to its specific stereochemistry (D-form) and its application in the synthesis of D-peptides and other D-amino acid-containing compounds. This distinguishes it from its L-form counterparts, which are more commonly used in biological systems .
属性
IUPAC Name |
tert-butyl (2R)-2,5-diamino-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNUNKDKQACNC-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide](/img/structure/B592699.png)
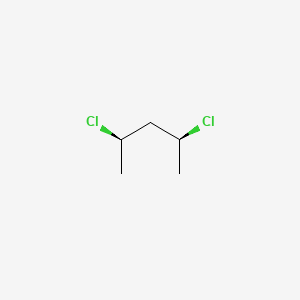
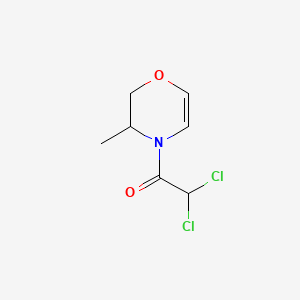


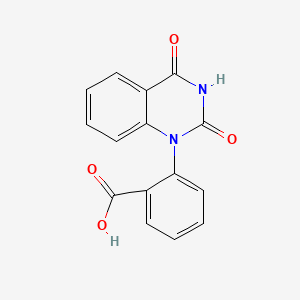
![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)
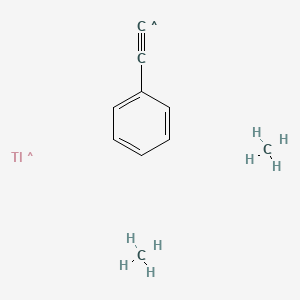
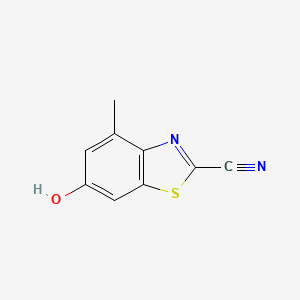
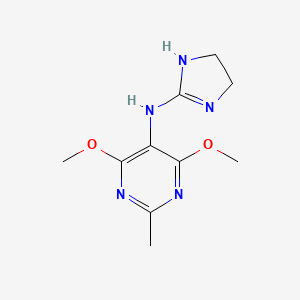
![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)
